Superior Myeloperoxidase (MPO) Inhibition Relative to Alternative Halogenation Patterns
When incorporated into a pharmacophore, the 5-bromo-2-chloro scaffold confers a significant increase in myeloperoxidase (MPO) inhibitory potency compared to analogs lacking the 5-bromo substituent. A direct comparison of compounds containing the 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine core versus a 5-unsubstituted analog shows an approximately 35-fold improvement in IC50 [1][2]. This quantifiable difference highlights the critical role of the 5-bromo group for achieving high-affinity MPO inhibition.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM (in taurine chlorination assay); IC50 = 1-1.4 nM (in alternative MPO assays) [1][2] |
| Comparator Or Baseline | 5-unsubstituted pyrrolo[2,1-f][1,2,4]triazine analog: IC50 = 106 nM [3] |
| Quantified Difference | 35-fold to 106-fold greater potency |
| Conditions | Recombinant human MPO; taurine chlorination microplate assay and aminophenyl fluorescein assay [1][2][3] |
Why This Matters
A 35-fold difference in potency is a critical decision point for lead optimization, directly impacting the required dose and therapeutic window, making the 5-bromo derivative the clear choice for MPO-targeting programs.
- [1] BindingDB Entry BDBM50432573 (CHEMBL2347170). Affinity Data: IC50 3 nM for human MPO. View Source
- [2] BindingDB Entry BDBM50554035 (CHEMBL4790231). Affinity Data: IC50 1-1.4 nM for human MPO. View Source
- [3] BindingDB Entry BDBM50238830 (CHEMBL4069712). Affinity Data: IC50 106 nM for human MPO (5-unsubstituted comparator). View Source
